molecular formula C10H13NO B12956275 (7-Methylindolin-3-yl)methanol

(7-Methylindolin-3-yl)methanol

Cat. No.: B12956275
M. Wt: 163.22 g/mol
InChI Key: FUISTBOHHJYFCG-UHFFFAOYSA-N
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Description

(7-Methylindolin-3-yl)methanol is an organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. The structure of this compound consists of an indole ring system with a methyl group at the 7th position and a methanol group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methylindolin-3-yl)methanol can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole ring system . For this compound, the starting materials would include a 7-methyl-substituted phenylhydrazine and an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The reaction is carried out in the presence of a strong acid, such as methanesulfonic acid, under reflux conditions .

Chemical Reactions Analysis

Types of Reactions

(7-Methylindolin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(7-Methylindolin-3-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (7-Methylindolin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, enzymes, and proteins, leading to diverse biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-Methylindolin-3-yl)methanol is unique due to the presence of both the methyl group at the 7th position and the methanol group at the 3rd position. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(7-methyl-2,3-dihydro-1H-indol-3-yl)methanol

InChI

InChI=1S/C10H13NO/c1-7-3-2-4-9-8(6-12)5-11-10(7)9/h2-4,8,11-12H,5-6H2,1H3

InChI Key

FUISTBOHHJYFCG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(CN2)CO

Origin of Product

United States

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